Quantified Physicochemical Differentiation from Non-Halogenated Analog
The presence of a chlorine atom significantly alters the compound's lipophilicity compared to the non-halogenated analog. Predicted LogP values show a marked increase in hydrophobicity, impacting solubility and membrane permeability in biological applications [1][2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ~1.0 - 1.32 |
| Comparator Or Baseline | 2-Hydroxymethylphenylboronic acid (CAS 87199-14-2) |
| Quantified Difference | Increase of approximately 0.5-1.0 log units |
| Conditions | Predicted ACD/LogP values [1] and vendor-reported LogP [2]. |
Why This Matters
Higher LogP values correlate with increased lipophilicity, which is a critical parameter for optimizing drug-like properties, membrane permeability, and compound behavior in biological assays and preparative chromatography.
- [1] ChemSpider. (3-Chloro-2-(hydroxymethyl)phenyl)boronic acid. Predicted LogP and LogD data. View Source
- [2] ChemSpace. [3-chloro-2-(hydroxymethyl)phenyl]boronic acid. Compound properties. View Source
